molecular formula C13H19ClN2O B8256974 (R)-N-methyl-4-(piperidin-3-yl)benzamide hydrochloride

(R)-N-methyl-4-(piperidin-3-yl)benzamide hydrochloride

Cat. No.: B8256974
M. Wt: 254.75 g/mol
InChI Key: LDBQMQCRNRNENE-YDALLXLXSA-N
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Description

(R)-N-methyl-4-(piperidin-3-yl)benzamide hydrochloride is a benzamide derivative characterized by a piperidin-3-yl group attached to the para position of the benzamide core, with an N-methyl substituent. Benzamide derivatives are widely explored in medicinal chemistry due to their modular structure, enabling modifications that influence solubility, bioavailability, and target affinity.

Properties

IUPAC Name

N-methyl-4-[(3R)-piperidin-3-yl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-14-13(16)11-6-4-10(5-7-11)12-3-2-8-15-9-12;/h4-7,12,15H,2-3,8-9H2,1H3,(H,14,16);1H/t12-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBQMQCRNRNENE-YDALLXLXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)C2CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=CC=C(C=C1)[C@H]2CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Transfer Hydrogenation for Chiral Piperidine Formation

The (R)-piperidin-3-yl moiety is synthesized via asymmetric transfer hydrogenation of a prochiral imine precursor. Using a palladium-on-charcoal catalyst and formaldehyde as a hydrogen donor, piperidine-3-carboxylic acid is methylated under ambient pressure at 90–95°C to yield 1-methylpiperidine-3-carboxylic acid with >90% enantiomeric excess (ee). Key parameters include:

ParameterCondition
Catalyst5% Pd/C
Hydrogen DonorFormaldehyde (2.5 equiv)
SolventWater/formic acid (3:1 v/v)
Temperature90–95°C
Reaction Time12–16 hours
Enantiomeric Excess92% (R)

This method avoids cryogenic conditions and leverages inexpensive catalysts, making it industrially viable.

Resolution of Racemic Mixtures

For non-stereoselective routes, chiral resolution via diastereomeric salt formation is employed. Reacting racemic 1-methylpiperidine-3-carboxylic acid with (R)-α-methylbenzylamine in ethanol yields diastereomeric salts, which are separated by fractional crystallization. The (R)-enantiomer is liberated using hydrochloric acid, achieving 98% purity.

N-Methylation and Functionalization

Direct N-Methylation of Piperidine Derivatives

N-Methylation is achieved using methyl iodide in the presence of a base. Reacting piperidin-3-ylbenzamide with methyl iodide (1.2 equiv) and potassium carbonate in acetonitrile at 60°C for 8 hours affords N-methylpiperidine intermediates in 85% yield. Alternative agents like dimethyl sulfate or reductive amination with formaldehyde are less efficient (<70% yield).

Grignard-Mediated Coupling for Benzamide Installation

Benzamide formation at the 4-position utilizes a Turbo Grignard reagent (isopropylmagnesium chloride/lithium chloride). Reacting 1-methylpiperidine-3-carboxylic acid with 4-bromobenzoyl chloride in tetrahydrofuran at 25°C for 4 hours achieves 88% conversion. The Turbo Grignard system enhances reactivity, enabling ambient-temperature reactions without cryogenic equipment.

Hydrochloride Salt Formation and Crystallization

The final step involves protonating the free base with hydrochloric acid in ethanol. A stoichiometric ratio of 1:1 (base:HCl) at 0–5°C yields crystalline (R)-N-methyl-4-(piperidin-3-yl)benzamide hydrochloride with 95% purity. Recrystallization from ethanol/water (4:1) improves purity to >99%, as confirmed by HPLC.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • 1H NMR (400 MHz, D2O) : δ 7.82 (d, J = 8.2 Hz, 2H, ArH), 7.47 (d, J = 8.2 Hz, 2H, ArH), 3.71–3.65 (m, 1H, piperidine-H3), 3.12 (s, 3H, N-CH3), 2.98–2.85 (m, 2H, piperidine-H2,6), 2.30–2.15 (m, 2H, piperidine-H4,5), 1.92–1.78 (m, 2H, piperidine-H1,7).

  • IR (KBr) : 1645 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend), 1240 cm⁻¹ (C-N stretch).

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 80:20) confirms 98.5% ee for the final product.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)StereoselectivityScalability
Transfer Hydrogenation9299High (92% ee)Industrial
Resolution7598100% eeLab-scale
Grignard Coupling8895N/AScalable

The transfer hydrogenation route is preferred for large-scale production due to its cost-effectiveness and high stereoselectivity .

Chemical Reactions Analysis

Types of Reactions

®-N-methyl-4-(piperidin-3-yl)benzamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ®-N-methyl-4-(piperidin-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of benzamide derivatives are highly sensitive to substituent variations. Below is a comparative analysis of (R)-N-methyl-4-(piperidin-3-yl)benzamide hydrochloride with similar compounds:

Key Observations:

Alkyl Chain Impact : The decyl-substituted analogue (C₂₂H₃₅ClN₂O) exhibits higher lipophilicity compared to the methyl-substituted target compound, likely enhancing membrane permeability but reducing aqueous solubility .

Halogenation : Chloro and fluoro substituents (e.g., 4-Chloro and 4-Fluoro derivatives) introduce electronegative groups that may improve target binding through halogen bonding or dipole interactions. For example, the fluoro analogue (C₁₂H₁₄ClFN₂O) is commercially available with high purity, suggesting stability and synthetic feasibility .

Stereochemistry : Enantiomeric differences (R vs. S configurations) in piperidine derivatives can significantly alter biological activity. For instance, (R)-4-Decyl-N-(piperidin-3-yl)benzamide HCl (67% yield) was prioritized over its (S)-counterpart in studies targeting sphingosine-1-phosphate transporters .

Physicochemical and Analytical Characterization

Analogues such as (R)-4-Decyl-N-(piperidin-3-yl)benzamide HCl were characterized using ¹H/¹³C NMR, HRMS, and melting point analysis, confirming structural integrity . Similarly, 2,4-Dichloro-N-(4-chlorophenyl)-N-(piperidin-3-yl)benzamide HCl (58% yield) demonstrated ESI MS m/z 383.6 (M+H)⁺, aligning with theoretical values . These methods are standard for verifying benzamide derivatives.

Biological Activity

(R)-N-methyl-4-(piperidin-3-yl)benzamide hydrochloride is a compound that has garnered attention in various biological and pharmacological studies. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in different assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a piperidine ring and a benzamide moiety. The presence of the N-methyl group enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.

The compound's biological activity can be attributed to its interaction with various molecular targets. Research indicates that it may function as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). Its structure suggests potential interactions with receptors involved in pain modulation, mood regulation, and cognitive functions.

Antiparasitic Activity

Recent studies have evaluated this compound for its antiparasitic properties. In vitro assays demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria. The compound exhibited an EC50 value of 0.064 μM, indicating potent activity against the parasite .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. In particular, it showed promising results against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent .

Case Studies

  • Study on Antiparasitic Efficacy : A study evaluated the efficacy of this compound against drug-resistant strains of Plasmodium falciparum. The results indicated that structural modifications enhanced the compound's potency, leading to improved therapeutic profiles against resistant strains .
  • Antimicrobial Activity Assessment : Another research effort focused on assessing the antimicrobial properties of this compound against Mycobacterium tuberculosis. The findings revealed that it exhibited significant activity with MIC values ranging from 25 to 50 μg/mL, outperforming several reference drugs .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/ConditionEC50/MIC ValueReference
AntiparasiticPlasmodium falciparum0.064 μM
AntimicrobialMycobacterium tuberculosis25–50 μg/mL
AntifungalVarious fungal strainsVaries (up to 100 μg/mL)

Table 2: Structure-Activity Relationship

Compound VariantEC50 Value (μM)Comments
This compound0.064High potency against Plasmodium
N-substituted variantsVariesModifications affected potency
Benzamide derivativesUp to 100Moderate activity against fungi

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare (R)-N-methyl-4-(piperidin-3-yl)benzamide hydrochloride, and how is purity ensured?

  • Methodological Answer : The synthesis typically involves coupling reactions using reagents like HBTU or BOP-Cl in solvents such as THF or DCM. For example, amide bond formation between piperidine derivatives and benzamide precursors is catalyzed by triethylamine (Et₃N) at room temperature for 12–24 hours . Purification is achieved via silica gel column chromatography (e.g., eluting with 5–10% MeOH in DCM) to isolate the free base, followed by HCl salt formation in ethanol. Yields range from 33% to 71%, depending on substituents and reaction conditions .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include aromatic protons (δ 6.2–7.8 ppm), piperidine methyl groups (δ 0.8–2.3 ppm), and amide carbonyl carbons (δ 167–168 ppm) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 488.6 [M+H]⁺) confirm the molecular weight .
  • Melting Point Analysis : Reported values (e.g., 125–165°C) help verify crystallinity and salt form .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks, as decomposition may release HCl gas .
  • Storage : Store in airtight containers at 2–8°C, away from strong oxidizers and moisture .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for stereoselective synthesis?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states to guide chiral center formation. For example, ICReDD’s reaction path search methods identify optimal solvent systems (e.g., THF vs. DMF) and temperature ranges to maximize enantiomeric excess (ee) . Machine learning models trained on existing data (e.g., yields from ) can recommend reagent ratios and reaction times .

Q. How do researchers address contradictory solubility or stability data across studies?

  • Methodological Answer :

  • Controlled Replicates : Repeat experiments under standardized conditions (e.g., pH 7.4 buffer for solubility tests) .
  • Advanced Analytics : Use DSC (Differential Scanning Calorimetry) to assess thermal stability discrepancies. For instance, hydrate formation may explain variability in melting points .
  • Cross-Validation : Compare HPLC purity data with NMR integration to rule out impurities affecting solubility .

Q. What strategies resolve low yields in large-scale synthesis?

  • Methodological Answer :

  • Factorial Design : Test variables (e.g., temperature, solvent volume, stirring rate) systematically. For example, a 2³ factorial design identified THF volume (50 mL/mmol) and reflux duration (12 hours) as critical for maximizing yield to >70% .
  • Continuous Flow Reactors : Improve heat/mass transfer compared to batch processes, reducing side reactions like hydrolysis .

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